(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Evaluation
Compounds containing piperazine and triazolo-pyrazine derivatives, similar in structure to the chemical , have been synthesized and evaluated for their antimicrobial properties. A study found that these compounds exhibited significant antimicrobial activity against various bacterial and fungal strains (Patil et al., 2021).
Synthesis and Antimicrobial Activities of Triazole Derivatives
Triazole derivatives, closely related to the compound in focus, have been synthesized and tested for their antimicrobial activities. Some of these compounds displayed moderate to good activities against tested microorganisms, indicating their potential use in antimicrobial applications (Bektaş et al., 2007).
Anticonvulsant and Antimicrobial Activities
The synthesis of certain pyrazoline and pyrazole derivatives, which include triazolo[4,3-a]pyrazine, has been explored for their potential in anticonvulsant and antimicrobial applications. These compounds have shown promising results in inhibiting microbial growth and controlling seizures (Hassan, 2013).
Adenosine A2a Receptor Antagonism
Piperazine-derived triazolo[4,3-a]pyrazine compounds have been synthesized as potential adenosine A2a receptor antagonists. These compounds could have implications in treating conditions related to adenosine receptor activity, such as Parkinson's disease (Peng et al., 2005).
Synthesis for Dipeptidyl Peptidase-IV Inhibitors
Compounds containing the triazolo[4,3-a]piperazine structure have been synthesized as potential inhibitors of dipeptidyl peptidase-IV enzyme (DPP-IV), which are used in the treatment or prevention of type 2 diabetes (Yu-tao, 2009).
Anticonvulsant Activity
Derivatives of triazolo[4,3-a]pyrazine have been studied for their anticonvulsant properties, showing potential in the treatment of seizures and related neurological conditions (Kelley et al., 1995).
properties
IUPAC Name |
(Z)-3-(2,5-difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c1-13-23-24-19-18(22-6-7-27(13)19)26-10-8-25(9-11-26)17(28)5-2-14-12-15(20)3-4-16(14)21/h2-7,12H,8-11H2,1H3/b5-2- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNHMPYOVFXAJD-DJWKRKHSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.